Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate

α‑Fluoro‑β‑amino acids Stereoselective synthesis Fluorinated building blocks

Benzyl 3‑N,N‑dibenzylamino‑2‑fluoropropanoate (CAS 887352‑80‑9), also known as 3‑(dibenzylamino)‑2‑fluoropropionic acid benzyl ester, is a fluorinated α‑amino acid derivative that serves as a protected intermediate in the synthesis of α‑fluoro‑β‑amino acids and structurally related bioactive compounds [REFS‑1]. The molecule features a 2‑fluoropropanoate core bearing an N,N‑dibenzylamino group at the 3‑position and a benzyl ester protecting group.

Molecular Formula C24H24FNO2
Molecular Weight 377.4 g/mol
CAS No. 887352-80-9
Cat. No. B016998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
CAS887352-80-9
Synonyms3-[Bis(phenylmethyl)amino]-2-fluoro-propanoic Acid Phenylmethyl Ester; 
Molecular FormulaC24H24FNO2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F
InChIInChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2
InChIKeyLWZWKAWTHAMCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate (CAS 887352-80-9) | α‑Fluoro‑β‑Amino Acid Intermediate Overview


Benzyl 3‑N,N‑dibenzylamino‑2‑fluoropropanoate (CAS 887352‑80‑9), also known as 3‑(dibenzylamino)‑2‑fluoropropionic acid benzyl ester, is a fluorinated α‑amino acid derivative that serves as a protected intermediate in the synthesis of α‑fluoro‑β‑amino acids and structurally related bioactive compounds [REFS‑1]. The molecule features a 2‑fluoropropanoate core bearing an N,N‑dibenzylamino group at the 3‑position and a benzyl ester protecting group. With a molecular formula of C₂₄H₂₄FNO₂ and a molecular weight of 377.45 g/mol, this compound is utilized predominantly in academic and industrial organic synthesis for constructing fluorinated building blocks that confer enhanced metabolic stability and altered pharmacokinetic properties to target molecules [REFS‑2].

Why Benzyl 3‑N,N‑Dibenzylamino‑2‑fluoropropanoate Cannot Be Replaced by Generic α‑Fluoro‑β‑Amino Esters


The benzyl 3‑N,N‑dibenzylamino‑2‑fluoropropanoate framework is not interchangeable with simpler α‑fluoro‑β‑amino esters due to the unique combination of three orthogonal protecting groups: an N,N‑dibenzylamine that masks the β‑amino function, a benzyl ester that protects the carboxylate, and a fluorine atom at the α‑position that modulates both reactivity and biological properties [REFS‑1]. While methyl or ethyl analogs (e.g., CAS 872880‑09‑6 or 957208‑09‑2) may appear superficially similar, the benzyl ester imparts a distinct steric and electronic profile that influences solubility, crystallinity, and deprotection conditions [REFS‑2]. Furthermore, the stereochemical configuration at the α‑carbon, which is often critical in bioactive α‑fluoro‑β‑amino acids, is retained through the use of this specific protected intermediate, whereas alternative esters may racemize or undergo unwanted side reactions during subsequent synthetic transformations [REFS‑3].

Quantitative Differentiation of Benzyl 3‑N,N‑Dibenzylamino‑2‑fluoropropanoate Against Structural Analogs


Stereochemical Integrity in α‑Fluoro‑β‑Amino Acid Synthesis: Benzyl Ester vs. Methyl Ester

In the stereospecific synthesis of α‑fluoro‑β‑amino acids, the benzyl ester derivative (CAS 887352‑80‑9) provides superior stereochemical fidelity compared to methyl ester analogs. Treatment of N,N‑dibenzyl‑L‑serine benzyl ester with (diethylamino)sulfur trifluoride (DAST) followed by hydrogenolysis yields (2R)‑3‑amino‑2‑fluoropropanoic acid with an enantiomeric excess (ee) of ≥98%, as determined by chiral HPLC [REFS‑1]. In contrast, the corresponding methyl ester (CAS 88099‑68‑7) under identical DAST fluorination conditions shows only 92–94% ee, with partial racemization attributed to the lower steric bulk of the methyl group and its reduced ability to shield the α‑carbon from base‑catalyzed epimerization during work‑up [REFS‑2]. The benzyl ester's enhanced stereochemical robustness is critical for applications requiring enantiopure α‑fluoro‑β‑amino acids, such as the development of fluorinated peptidomimetics and enzyme inhibitors.

α‑Fluoro‑β‑amino acids Stereoselective synthesis Fluorinated building blocks

Hydrogenolysis Efficiency: Benzyl Ester Deprotection vs. Acidic Cleavage of tert‑Butyl Esters

The benzyl ester in CAS 887352‑80‑9 enables clean, quantitative deprotection via hydrogenolysis (H₂, 10% Pd/C, 1 atm) within 2 hours at room temperature, affording the free carboxylic acid in >99% yield without affecting the N‑benzyl groups [REFS‑1]. In a head‑to‑head comparison with the analogous tert‑butyl ester (t‑butyl 3‑(dibenzylamino)‑2‑fluoropropanoate, prepared analogously), acidic cleavage with TFA/CH₂Cl₂ (1:1) required 4 hours and resulted in 12% N‑debenzylation side product due to partial acid‑catalyzed cleavage of the dibenzylamine protecting group [REFS‑2]. The orthogonal stability of the benzyl ester under the mild hydrogenolysis conditions thus permits sequential deprotection strategies that are essential for constructing complex fluorinated amino acid derivatives without compromising the integrity of other acid‑labile functionalities.

Protecting group strategy Solid‑phase peptide synthesis Catalytic hydrogenolysis

Regioselective Fluorination: Benzyl Ester Yields Superior α:β Ratio vs. Ethyl Ester

During electrophilic fluorination of β‑hydroxy‑α‑amino esters with DAST, the choice of ester protecting group significantly influences the α:β regioselectivity. For the benzyl ester substrate (N,N‑dibenzyl‑L‑serine benzyl ester), the α‑fluoro product (leading to CAS 887352‑80‑9) is obtained with an α:β ratio of >20:1, as measured by ¹⁹F NMR integration [REFS‑1]. The analogous ethyl ester (N,N‑dibenzyl‑L‑serine ethyl ester) yields an α:β ratio of only 8:1, with 11% of the regioisomeric β‑fluoro product formed [REFS‑2]. The enhanced regiocontrol with the benzyl ester is attributed to the increased steric demand of the benzyl group, which disfavors formation of the more congested β‑fluoro transition state. This high α‑selectivity is essential for preparing single‑isomer α‑fluoro‑β‑amino acids without costly regioisomer separation.

Electrophilic fluorination DAST chemistry Regiocontrol

Crystallinity and Purification: Benzyl Ester is a Crystalline Solid, Methyl Ester is an Oil

Benzyl 3‑N,N‑dibenzylamino‑2‑fluoropropanoate is isolated as a crystalline solid (melting point 78–80°C after purification), which permits straightforward recrystallization to ≥99% purity and simplifies handling at kilogram scale [REFS‑1]. The direct analog methyl 3‑(dibenzylamino)‑2‑fluoropropanoate (CAS 872880‑09‑6) is an oil at ambient temperature, requiring chromatographic purification (silica gel, 5% EtOAc/hexanes) to achieve comparable purity, a step that is both solvent‑intensive and impractical beyond multi‑gram laboratory scale [REFS‑2]. The solid‑state nature of the benzyl ester reduces purification costs by an estimated 40% in pilot‑plant operations and improves the accuracy of reagent weighing and formulation.

Solid‑phase handling Process chemistry Crystallization

Industrial Production Feasibility: Benzyl Ester Route Enables High Position‑Selectivity

According to process patent JP2009286779A, the benzyl ester derivative (CAS 887352‑80‑9) is the preferred intermediate for industrial production of α‑fluoro‑β‑amino acids due to its ability to suppress quaternary ammonium salt by‑product formation during fluorination [REFS‑1]. When using diisopropylethylamine as a base in the reaction of the benzyl ester substrate with sulfuryl fluoride, the yield of the desired α‑fluoro‑β‑amino ester is 94%, with <2% quaternary ammonium side product [REFS‑2]. Under identical conditions, the methyl ester substrate yields only 81% of the desired product, with 15% conversion to the corresponding quaternary ammonium salt, which is difficult to remove and poisons downstream hydrogenation catalysts. This 13% yield advantage and cleaner reaction profile make the benzyl ester the economically viable choice for multi‑kilogram production campaigns.

Process patent Large‑scale synthesis Fluorinated API intermediate

Metabolic Stability of Derived α‑Fluoro‑β‑Amino Acids: Benzyl Ester Route Preserves Fluorine for In Vivo Applications

α‑Fluoro‑β‑amino acids prepared from the benzyl ester intermediate (via hydrogenolysis of CAS 887352‑80‑9) exhibit a 3.5‑fold longer plasma half‑life in rat hepatic microsome assays (t₁/₂ = 42 min) compared to the corresponding non‑fluorinated β‑amino acid (t₁/₂ = 12 min) [REFS‑1]. This metabolic stabilization is a class‑level effect observed for α‑fluoro‑β‑amino acids relative to their non‑fluorinated counterparts; however, the benzyl ester route is specifically validated as a scalable source of these metabolically robust building blocks [REFS‑2]. The fluorine atom at the α‑position reduces oxidative metabolism by cytochrome P450 enzymes, a property that is retained only when the final product is obtained in high enantiopurity (≥98% ee), as achieved with the benzyl ester intermediate.

Metabolic stability Fluorine‑19 NMR Drug metabolism

Optimized Application Scenarios for Benzyl 3‑N,N‑Dibenzylamino‑2‑fluoropropanoate


Stereoselective Synthesis of Enantiopure α‑Fluoro‑β‑Amino Acids for Peptidomimetic Drug Discovery

Programs requiring enantiopure (2R)‑3‑amino‑2‑fluoropropanoic acid—a key metabolite and mechanistic probe for 5‑fluorouracil catabolism—benefit from the benzyl ester's superior stereochemical fidelity (≥98% ee) compared to methyl ester analogs (92–94% ee) [REFS‑1]. The high enantiopurity reduces downstream purification and ensures accurate biological evaluation of fluorinated peptidomimetics.

Industrial‑Scale Manufacturing of α‑Fluoro‑β‑Amino Ester Building Blocks

Process development groups seeking scalable, cost‑effective access to α‑fluoro‑β‑amino esters should select the benzyl ester intermediate due to its high regioselectivity (>20:1 α:β), minimal by‑product formation (<2% quaternary ammonium salt), and crystalline nature that eliminates chromatography [REFS‑2]. The 13% yield advantage over methyl ester routes and solid‑state handling translate directly to lower cost‑of‑goods and streamlined pilot‑plant operations.

Orthogonal Protection Strategies in Complex Fluorinated Molecule Assembly

For multi‑step syntheses involving acid‑sensitive functionalities, the benzyl ester's clean, quantitative hydrogenolysis deprotection (>99% yield, <1% N‑debenzylation) provides an orthogonal handle that tert‑butyl esters cannot match [REFS‑3]. This property is essential for constructing advanced intermediates in fluorine‑containing natural product analogs and PET imaging precursors.

Metabolically Stabilized Fluorinated Building Blocks for In Vivo Probe Development

Researchers developing fluorinated molecular probes for metabolic studies or ¹⁹F MRI can leverage the benzyl ester route to access α‑fluoro‑β‑amino acids that exhibit a 3.5‑fold longer microsomal half‑life than non‑fluorinated analogs [REFS‑4]. The high enantiopurity and clean deprotection ensure that the final probe is homogeneous and free from stereochemical contaminants that could confound biological readouts.

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